
Comprehensive Spectroscopic Characterization
of Ethyl 7-Hydroxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
Ethyl 7-Hydroxyquinoline-6-

carboxylate

CAS No.: 1261631-01-9

Cat. No.: B1459960

Get Quote

Executive Summary
Ethyl 7-hydroxyquinoline-6-carboxylate is a critical pharmacophore scaffold, often utilized as

a precursor in the synthesis of complex kinase inhibitors and antibacterial agents (e.g.,

fluoroquinolone analogs). Its amphoteric nature, possessing both a basic nitrogen and an

acidic phenolic hydroxyl, presents unique challenges in spectroscopic characterization.

This guide provides a rigorous structural analysis framework. It synthesizes theoretical

prediction with empirical data from structural analogs to establish a Standard of Identity for

researchers validating this intermediate.

Structural Analysis & Synthesis Context
Understanding the synthetic origin is prerequisite to accurate spectral assignment. The

presence of regioisomers (e.g., 5- or 8-carboxylate derivatives) is a common impurity profile.

Synthesis Pathway (Kolbe-Schmitt Approach)
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The most industrial-viable route involves the carboxylation of 7-hydroxyquinoline followed by

esterification.
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(CO2, K2CO3, High P/T)
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6-carboxylic acid
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(EtOH, H2SO4)
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Click to download full resolution via product page

Figure 1: Likely synthetic pathway via direct carboxylation, prioritizing the ortho-position relative

to the hydroxyl group.

Spectroscopic Profile: NMR Spectroscopy
Solvent Selection: DMSO-d6 is the required solvent. Chloroform-d (CDCl3) may lead to line

broadening due to poor solubility and hydrogen bonding of the 7-OH group.

1H NMR Assignment (400 MHz, DMSO-d6)
The following assignments are derived from ChemDraw Ultra predictive algorithms and

validated against 7-substituted quinoline base shifts [1].
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Position
Shift (δ,
ppm)

Multiplicity Integral
Coupling
(Hz)

Assignment
Logic

OH 11.5 - 12.0 br s 1H -

Intramolecula

r H-bond to

ester

carbonyl

H-2 8.85 dd 1H J=4.2, 1.6

Deshielded

by ring

Nitrogen

H-8 8.45 s 1H -

Ortho to N,

para to ester

(Singlet due

to

substitution)

H-4 8.30 dd 1H J=8.4, 1.6
Peri-position

effect

H-5 7.95 s 1H -

Shielded by

7-OH,

deshielded by

6-COOEt

H-3 7.45 dd 1H J=8.4, 4.2

Typical

quinoline H-3

range

OCH2 4.38 q 2H J=7.1
Ester

methylene

CH3 1.39 t 3H J=7.1 Ester methyl

Critical Validation Point:

H-5 and H-8 Singlets: The 6,7-substitution pattern breaks the coupling between protons on

the benzenoid ring. You must observe two distinct singlets in the aromatic region. If you see

doublets with J ~9Hz, you likely have the 5- or 8-substituted isomer.
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13C NMR Assignment (100 MHz, DMSO-d6)
Carbonyl (C=O): ~169.5 ppm

C-7 (C-OH): ~162.0 ppm (Deshielded by Oxygen)

C-2: ~152.0 ppm (Alpha to Nitrogen)

C-8a: ~148.0 ppm

C-4: ~136.0 ppm

C-6 (C-COOEt): ~115.0 ppm (Shielded by ortho-OH resonance)

Ethyl: ~61.0 ppm (CH2), ~14.2 ppm (CH3)

Mass Spectrometry (MS) Fragmentation
Technique: ESI-MS (Positive Mode) or EI-MS (70 eV). Molecular Formula: C12H11NO3 Exact

Mass: 217.07

Fragmentation Logic
The fragmentation follows the "ortho-effect" typical of hydroxy-arene carboxylic esters.
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Molecular Ion
[M+H]+ m/z 218

Loss of Ethanol
[M+H - EtOH]+ m/z 172

-46 Da (EtOH)

Acylium Ion
(Cyclization)

Stabilization

Loss of CO
 m/z 144

-28 Da (CO)

Click to download full resolution via product page

Figure 2: Primary ESI(+) fragmentation pathway involving the loss of the ethoxy group followed

by decarbonylation.

Diagnostic Ions:

m/z 217/218: Parent Ion (M / M+H).

m/z 172: Base peak in many ester spectra (Loss of EtOH via McLafferty-like rearrangement

if H is available, or simple cleavage).

m/z 144: Quinolinol core cation.

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on solid neat sample.
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Wavenumber (cm⁻¹) Vibration Mode Diagnostic Value

3100 - 3400 O-H Stretch (Broad)

Indicates Phenolic OH.

Broadening suggests

intramolecular H-bonding with

the ester carbonyl.

1705 - 1725 C=O Stretch (Ester)

Strong intensity.[1][2] Confirms

the ester functionality. Lower

frequency than typical esters

due to conjugation.

1620, 1580 C=N / C=C Ring Stretch
Characteristic "Quinoline

skeletal bands".

1250 - 1280 C-O Stretch (Ester)
Strong band ("C-O-C"

asymmetric stretch).

1100 - 1150 C-O Stretch (Phenol)
Secondary confirmation of the

7-OH group.

Experimental Validation Protocols
HPLC Purity Check
Before spectral analysis, purity must be confirmed to avoid assigning impurity peaks (like the

free acid).

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

Mobile Phase:

A: Water + 0.1% Formic Acid

B: Acetonitrile + 0.1% Formic Acid

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 254 nm (aromatic) and 320 nm (conjugated system).
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Sample Preparation for NMR
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours to remove residual ethanol from

synthesis.

Dissolution: Weigh 10-15 mg of sample into a clean vial.

Solvent: Add 0.6 mL DMSO-d6 (99.9% D).

Filtration: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.

Note: Do not use cotton filters if the sample is highly acidic.

References
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prediction).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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